Cas no 78761-38-3 (2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)

2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)- is an unsaturated ester compound characterized by its phenyl and propenyl functional groups. Its (2E)- configuration ensures defined stereochemistry, which is critical for applications requiring precise molecular interactions. The compound’s structure offers reactivity at both the double bond and ester group, making it useful as an intermediate in organic synthesis, particularly for pharmaceuticals, fragrances, and specialty polymers. Its phenyl group enhances stability, while the α,β-unsaturated ester moiety allows for conjugate addition reactions. This combination of features makes it a versatile building block in fine chemical synthesis, where controlled reactivity and structural specificity are essential.
2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- structure
78761-38-3 structure
Product Name:2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-
CAS No:78761-38-3
MF:C12H14O2
MW:190.238363742828
CID:562940
PubChem ID:5355850
Update Time:2025-06-30

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-
    • CINNAMYL PROPIONATE
    • 2-Propen-1-ol, 3-phenyl-, propanoate, (E)-
    • 2-Propen-1-ol,3-phenyl-, propanoate, (2E)- (9CI)
    • NSC 46120
    • Cinnamyl n-propionate
    • trans-Cinnamyl propionate, >=97%, FG
    • D89507
    • DTXCID4027606
    • 3-Phenyl-2-propenyl propanoate
    • NCGC00256831-01
    • NSC-46120
    • FEMA No. 2301
    • Q63409273
    • 103-56-0
    • Tox21_303749
    • 2-Propen-1-ol, 3-phenyl-, propanoate
    • DTXSID1047607
    • 78761-38-3
    • NCGC00356961-01
    • gamma-Phenylallyl propionate
    • 3-Phenyl-2-propen-1-ol propanoate
    • Cinnamyl propionate [FHFI]
    • NSC46120
    • 2-Propen-1-ol, propanoate
    • AKOS015888196
    • 2-Propen-1-ol, 3-phenyl-, 1-propanoate
    • AS-57161
    • C2375
    • 3-Phenyl-2-propen-1-yl propionate
    • (2E)-3-Phenylprop-2-en-1-yl propanoate
    • EINECS 203-124-5
    • A896417
    • OI92915815
    • WLN: 2VO2U1R
    • [(E)-3-phenylprop-2-enyl] propanoate
    • ?Cinnamyl propionate
    • Cinnamyl propionate [FCC]
    • Propionic acid, cinnamyl ester
    • CHEMBL3188117
    • trans-Cinnamyl propanoate
    • Propionic Acid Cinnamyl Ester
    • 3-Phenyl-2-propenyl propionate
    • KGDJMNKPBUNHGY-RMKNXTFCSA-N
    • UNII-OI92915815
    • AI3-02446
    • DTXSID6047606
    • CAS-103-56-0
    • 3-Phenylprop-2-en-1-yl propanoate
    • DTXCID9027607
    • NS00012101
    • (2E)-3-Phenyl-2-propenyl propionate #
    • SCHEMBL158882
    • LS-14073
    • CAS-78761-38-3
    • CINNAMYL ALCOHOL, PROPIONATE
    • 3-Phenylallyl propionate
    • Tox21_302444
    • MDL: MFCD00048610
    • Inchi: 1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+
    • InChI Key: KGDJMNKPBUNHGY-RMKNXTFCSA-N
    • SMILES: O(C(CC)=O)C/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 190.099379685g/mol
  • Monoisotopic Mass: 190.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.032 g/mL at 25 °C(lit.)
  • Boiling Point: 289 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.535(lit.)
  • PSA: 26.30000
  • LogP: 2.65300

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Security Information

  • WGK Germany:2
  • RTECS:GE2360000

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Related Literature

Additional information on 2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-

Compound CAS No. 78761-38-3: 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)-

The compound with CAS No. 78761-38-3, commonly referred to as 2-propen-1-ol, 3-phenyl-, 1-propanoate, (2E)-, is a versatile organic compound with significant applications in various industries. This compound is a derivative of acrylic alcohol and exhibits unique chemical properties due to its structure. The (2E)- configuration indicates the geometric isomerism of the double bond in the molecule, which plays a crucial role in its reactivity and functionality.

Recent studies have highlighted the importance of 2-propen-1-ol, 3-phenyl-, 1-propanoate in polymer chemistry. Researchers have explored its potential as a monomer for synthesizing advanced polymers with tailored properties. The compound's ability to undergo polymerization under specific conditions makes it a valuable precursor for materials used in electronics, coatings, and biomedical applications. For instance, its use in creating biocompatible polymers has shown promise in drug delivery systems and tissue engineering.

The synthesis of CAS No. 78761-38-3 involves a multi-step process that typically includes esterification and subsequent purification steps. The compound's stability under various environmental conditions has been a focal point of recent investigations. Scientists have reported that the (2E)- configuration enhances the compound's resistance to thermal degradation, making it suitable for high-performance applications.

In terms of spectroscopic analysis, 2-propen-1-oL, 3-PHENYL-, 1-propanoate exhibits distinct UV-vis absorption characteristics due to its conjugated system. This property has been exploited in the development of sensors and optical devices. Recent advancements in computational chemistry have enabled precise modeling of the compound's electronic structure, providing deeper insights into its reactivity and potential applications.

The compound's compatibility with other organic molecules has also been studied extensively. Researchers have found that CAS No. 78761-38-3 can form stable complexes with certain metal ions, opening new avenues for its use in catalysis and coordination chemistry. These findings underscore the compound's versatility and its potential to contribute to emerging technologies.

From an environmental perspective, the biodegradability of 2-propen-OH derivatives has been a topic of interest. Studies indicate that under specific microbial conditions, the compound can undergo biodegradation, reducing its environmental footprint. This aspect is particularly relevant for industries seeking sustainable alternatives for their chemical processes.

In conclusion, CAS No. 78761-Acrylic alcohol derivative, specifically 2-propen-OH phenyl propanoate, is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties and recent research breakthroughs position it as a key player in advancing modern materials science and technology.

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